DMP-695 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMP-695 free base is a small molecule drug that acts as a corticotropin-releasing hormone inhibitor. It was initially developed by Bristol Myers Squibb Co. for the treatment of anxiety disorders and major depressive disorder . The compound has the molecular formula C19H24ClN5O2 and is known for its potential anxiolytic properties .
Preparation Methods
The synthesis of DMP-695 free base involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the coupling of specific aromatic amines with other organic compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and reagents such as acetic anhydride . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
DMP-695 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine compounds like Dess-Martin periodinane, which is used for the selective oxidation of alcohols to aldehydes or ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane typically yields carbonyl compounds .
Scientific Research Applications
DMP-695 free base has been extensively studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder. It acts as a corticotropin-releasing hormone inhibitor, which helps reduce stress and anxiety by modulating the hypothalamic-pituitary-adrenal axis . Additionally, it has been explored for its effects on gene expression and receptor sensitivity in animal models . The compound’s unique mechanism of action makes it a valuable tool in neuroscience research and drug development.
Mechanism of Action
The mechanism of action of DMP-695 free base involves inhibiting the corticotropin-releasing hormone receptor. By blocking this receptor, the compound reduces the release of corticotropin-releasing hormone, which in turn decreases the activation of the hypothalamic-pituitary-adrenal axis . This leads to a reduction in stress and anxiety levels. The molecular targets of this compound include specific receptors in the brain that are involved in the stress response .
Comparison with Similar Compounds
DMP-695 free base is unique compared to other corticotropin-releasing hormone inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include CP-154,526 and mifepristone, which also act as corticotropin-releasing hormone inhibitors . this compound has shown distinct anxiolytic properties in animal models, making it a promising candidate for further research and development .
Properties
CAS No. |
197799-44-3 |
---|---|
Molecular Formula |
C19H24ClN5O2 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-1-(1,3-dimethoxypropan-2-yl)-6-methyltriazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C19H24ClN5O2/c1-11-6-12(2)17(15(20)7-11)22-19-18-16(8-13(3)21-19)25(24-23-18)14(9-26-4)10-27-5/h6-8,14H,9-10H2,1-5H3,(H,21,22) |
InChI Key |
ZQDGDIAWYBGDRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC2=NC(=CC3=C2N=NN3C(COC)COC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.